[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol
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Overview
Description
[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol is a complex organic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-8(12-5-13-7-15-12)10-3-4-14-9(2)11(10)6-16/h3-5,7-8,16H,6H2,1-2H3,(H,13,15) |
InChI Key |
BTQQIKBJAVAVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1CO)C(C)C2=CN=CN2 |
Origin of Product |
United States |
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